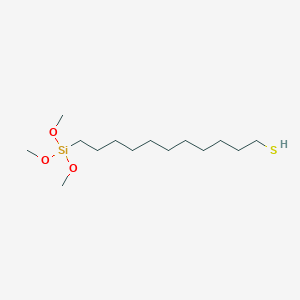

11-Mercaptoundecyltrimethoxysilane

Description

Properties

IUPAC Name |

11-trimethoxysilylundecane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32O3SSi/c1-15-19(16-2,17-3)14-12-10-8-6-4-5-7-9-11-13-18/h18H,4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJRQDUWYYJDBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCS)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32O3SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677397 | |

| Record name | 11-(Trimethoxysilyl)undecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877593-17-4 | |

| Record name | 11-(Trimethoxysilyl)undecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-mercaptoundecyltrimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Mercaptoundecyltrimethoxysilane typically involves the reaction of a thiol with trimethyl 3-methoxyacrylate . This reaction is carried out under an inert atmosphere, at either room temperature or with heating, and often requires a suitable catalyst to proceed efficiently .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 11-Mercaptoundecyltrimethoxysilane undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiols.

Substitution: The methoxy groups can be hydrolyzed and substituted with hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Acidic or basic conditions can facilitate the hydrolysis of methoxy groups.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Hydroxyl-substituted silanes.

Scientific Research Applications

11-Mercaptoundecyltrimethoxysilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Mercaptoundecyltrimethoxysilane involves its ability to form covalent bonds with metal surfaces through its thiol group. The trimethoxysilane group can hydrolyze and condense with hydroxyl groups on surfaces, forming a stable siloxane bond. This dual functionality allows it to act as a coupling agent, enhancing the adhesion and compatibility of materials .

Comparison with Similar Compounds

Structural and Functional Group Differences

The key distinguishing factors among silanes are chain length , terminal functional groups , and silyl substituents . Below is a comparative analysis of MUTS with structurally related compounds:

Table 1: Structural Comparison of MUTS and Analogous Silanes

Monolayer Stability and Order

- MUTS vs. Shorter-Chain Thiol Silanes (e.g., MPTS): MUTS’s longer C11 chain promotes tighter molecular packing and higher monolayer order compared to MPTS (C3). This results in enhanced mechanical stability and corrosion resistance .

- MUTS vs. Alkylsilanes (e.g., C12, C18): Alkylsilanes like C12 and C18 form hydrophobic monolayers but lack reactive terminal groups. MUTS’s thiol group enables selective binding to metals, making it superior for applications requiring chemical functionality .

- MUTS vs. OTS:

OTS (C18, -Cl) forms thicker films (4.5 nm vs. MUTS’s 2.5 nm) due to its longer chain but exhibits disordered growth and pinhole defects. MUTS can repair OTS films by filling pinholes via thiol-silane interactions, highlighting its compatibility in hybrid coatings .

Table 2: Physical Property Comparison

Biological Activity

11-Mercaptoundecyltrimethoxysilane (MUTS) is a silane compound known for its unique chemical properties and biological activity. It is primarily utilized in surface modification and nanotechnology due to its ability to form stable covalent bonds with various substrates. This article delves into the biological activity of MUTS, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MUTS is characterized by a long hydrocarbon chain (undecyl) attached to a thiol (-SH) group and three methoxy groups (-OCH₃). This structure allows for both hydrophobic interactions and the formation of thiol bonds with metals and other surfaces, making it an effective coupling agent in various applications.

Chemical Formula

Molecular Weight

- Molecular Weight : 270.47 g/mol

Biological Activity

The biological activity of MUTS has been investigated in several studies, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

Antimicrobial Properties

Research indicates that MUTS exhibits significant antimicrobial activity against various pathogens. Its thiol group is believed to interact with bacterial membranes, leading to disruption and cell death.

- Study Findings : A study demonstrated that MUTS-modified surfaces showed reduced bacterial adhesion and growth compared to unmodified surfaces, suggesting its potential as a coating material in medical devices to prevent infections .

Cytotoxicity

Cytotoxicity studies reveal that while MUTS can be toxic to certain cell lines at high concentrations, it also promotes cell adhesion and proliferation at lower concentrations. This dual behavior is critical for applications in tissue engineering.

- Case Study : In vitro experiments showed that cells cultured on MUTS-treated surfaces exhibited enhanced viability and proliferation rates compared to controls .

Drug Delivery Applications

MUTS has been explored as a linker in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. Its hydrophobic properties can enhance the solubility of poorly soluble drugs.

- Research Findings : A study highlighted the successful encapsulation of anticancer drugs using MUTS-functionalized nanoparticles, demonstrating improved drug release profiles and targeting capabilities .

The mechanisms underlying the biological activity of MUTS include:

- Membrane Disruption : The interaction of thiol groups with membrane lipids can lead to destabilization of bacterial membranes.

- Cell Adhesion Promotion : The long hydrocarbon chain enhances hydrophobic interactions with cell membranes, facilitating adhesion.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that MUTS may induce oxidative stress in microbial cells, contributing to its antimicrobial effects .

Table 1: Antimicrobial Activity of MUTS against Various Pathogens

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.5 mg/mL |

| Escherichia coli | 12 | 1.0 mg/mL |

| Pseudomonas aeruginosa | 10 | 2.0 mg/mL |

Table 2: Cytotoxicity of MUTS on Different Cell Lines

| Cell Line | Concentration (mg/mL) | Viability (%) |

|---|---|---|

| HEK293 | 0.1 | 90 |

| A549 | 0.5 | 75 |

| MCF-7 | 1.0 | 50 |

Q & A

Q. What are the optimal experimental conditions for forming self-assembled monolayers (SAMs) of MUTS on silicon oxide surfaces?

- Methodological Answer : SAM formation typically involves substrate cleaning (e.g., using acetone and 2-propanol), followed by immersion in a 2 mM MUTS ethanol solution for 24 hours. Solvent choice (ethanol) ensures controlled silane hydrolysis, while prolonged immersion enables covalent bonding to hydroxylated surfaces. Thickness characterization via ellipsometry or AFM reveals monolayers ~2.5 nm thick, consistent with molecular length .

- Key Parameters :

| Parameter | Value |

|---|---|

| Concentration | 2 mM |

| Solvent | Ethanol |

| Immersion Time | 24 hours |

| Thickness (MUTS) | 2.5 nm |

Q. How does chain length influence the stability and ordering of MUTS monolayers compared to shorter-chain analogs?

- Methodological Answer : Longer alkyl chains (e.g., MUTS’s 11-carbon backbone) enhance monolayer stability by promoting van der Waals interactions between adjacent molecules. Comparative studies using AFM show that MUTS forms more ordered and defect-resistant films than shorter-chain silanes like triethoxysilyl undecanal (C11-Ald). Stability tests under thermal or solvent exposure further validate this .

Advanced Research Questions

Q. How can contradictions in reported monolayer thicknesses of MUTS/OTS bilayer systems be resolved?

- Methodological Answer : Discrepancies arise from uncontrolled growth during sequential deposition. For example, OTS layers deposited atop MUTS may exceed expected thickness (e.g., 4.5 nm vs. theoretical 3.7 nm) due to vertical polymerization. To mitigate this, use in-situ ellipsometry to monitor real-time growth and adjust solvent polarity (e.g., toluene for OTS) to limit silane aggregation. Cross-sectional TEM or XPS depth profiling can further validate layer uniformity .

Q. What strategies improve the interfacial integrity of MUTS films in hybrid solar cell applications?

- Methodological Answer : MUTS’s thiol terminal group facilitates covalent attachment to quantum dots (e.g., Au or ZnS nanoparticles). To optimize charge transfer:

- Functionalize MUTS-coated silicon with nanoparticles in a nitrogen atmosphere to prevent oxidation.

- Use UV-Vis spectroscopy and electrochemical impedance spectroscopy (EIS) to assess interfacial resistance.

- AFM studies show that MUTS’s ordered monolayers reduce recombination losses compared to disordered analogs .

Q. How can pinhole defects in OTS films be repaired using MUTS, and what analytical methods confirm this?

- Methodological Answer : Pinholes in OTS layers are addressed by post-immersion in MUTS solution (2 mM in toluene, 12–24 hours). MUTS molecules fill defects via thiol-silane interactions, confirmed by:

- AFM topography scans showing reduced surface roughness.

- Contact angle measurements (increase from ~100° to ~110° indicates hydrophobicity restoration).

- XPS analysis verifying sulfur presence at the interface, confirming MUTS incorporation .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing variability in SAM thickness data?

- Methodological Answer :

- Apply the false discovery rate (FDR) method to handle multiple comparisons (e.g., thickness measurements across substrates). This reduces Type I errors compared to Bonferroni correction.

- Use ANOVA to assess batch-to-batch variability, with Tukey’s post-hoc test for pairwise comparisons.

- Report confidence intervals (95%) for thickness values to contextualize "uncontrolled growth" observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.